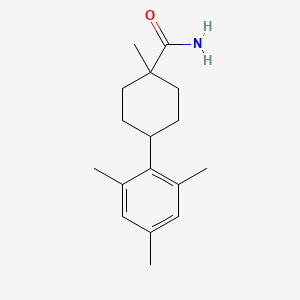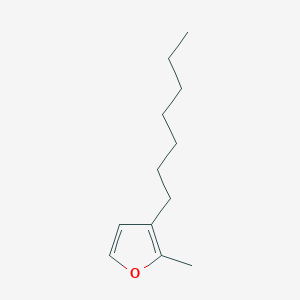![molecular formula C33H23Cl3N2O4 B14585697 3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] CAS No. 61548-38-7](/img/structure/B14585697.png)
3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chloroanilino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with benzoyl chloride to form 2-chloro-N-phenylbenzamide. This intermediate is then subjected to further reactions involving chlorination and coupling with other aromatic compounds to achieve the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.
化学反应分析
Types of Reactions
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other functional groups are replaced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 3,3’-[Dichloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- 3,3’-[Bromo(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
- 3,3’-[Iodo(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]
Uniqueness
3,3’-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid] is unique due to its specific chloroanilino groups and the arrangement of aromatic rings. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
属性
CAS 编号 |
61548-38-7 |
|---|---|
分子式 |
C33H23Cl3N2O4 |
分子量 |
617.9 g/mol |
IUPAC 名称 |
5-[[3-carboxy-4-(2-chloroanilino)phenyl]-chloro-phenylmethyl]-2-(2-chloroanilino)benzoic acid |
InChI |
InChI=1S/C33H23Cl3N2O4/c34-25-10-4-6-12-29(25)37-27-16-14-21(18-23(27)31(39)40)33(36,20-8-2-1-3-9-20)22-15-17-28(24(19-22)32(41)42)38-30-13-7-5-11-26(30)35/h1-19,37-38H,(H,39,40)(H,41,42) |
InChI 键 |
TXWWAFMBKWVZRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)NC3=CC=CC=C3Cl)C(=O)O)(C4=CC(=C(C=C4)NC5=CC=CC=C5Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)


![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
